Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a formylhydrazino group, and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with hydrazine hydrate and subsequent formylation. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formylhydrazino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the formyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formylhydrazino and thiazole groups. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
2-(2-Formylhydrazino)-4-(5-nitro-2-furyl)thiazole: This compound shares the formylhydrazino and thiazole groups but has a nitro-furyl group instead of a phenyl group.
2-(2-Formylhydrazino)-4-(5-nitro-2-furyl)thiazole: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
Uniqueness: Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity
Biological Activity
Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiazole derivatives with hydrazine derivatives. The general synthetic route includes:
- Reagents : Thiazole derivatives, formylhydrazine, and appropriate solvents (e.g., ethanol).
- Conditions : Reactions are often conducted under reflux conditions to promote the formation of the desired hydrazone linkages.
The structural characterization of the synthesized compound is usually confirmed via spectroscopic techniques such as NMR and IR spectroscopy.
2. Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that thiazole derivatives possess antimicrobial properties against various bacterial strains. For instance, compounds with thiazole moieties have demonstrated efficacy against Bacillus subtilis and Aspergillus niger . The structure-activity relationship (SAR) indicates that modifications in substituents can enhance antimicrobial potency.
Compound | Activity | MIC (µg/mL) | Target Strains |
---|---|---|---|
This compound | Moderate | 50 | B. subtilis, A. niger |
Ethyl 2-(N-substituted phenyl sulfamoyl) thiazole-4-carboxylate | High | 25 | E. coli, S. aureus |
- Cytotoxicity : Research indicates that certain thiazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have been tested against various cancer cell lines with promising results .
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial activity of thiazole derivatives, this compound was screened against a panel of bacterial and fungal strains. The results indicated moderate activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 50 µg/mL .
Case Study 2: Cytotoxicity Assay
Another study focused on the cytotoxic effects of various thiazole derivatives on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against A431 cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound is believed to result from its ability to interact with cellular targets involved in critical pathways such as:
- Inhibition of DNA replication : Thiazole derivatives may interfere with DNA synthesis in microbial cells.
- Induction of apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
5. Conclusion and Future Directions
This compound represents a promising candidate for further development in antimicrobial and anticancer therapies. Future research should focus on:
- Optimizing synthetic routes for higher yields.
- Investigating the detailed mechanisms of action through molecular dynamics simulations.
- Conducting in vivo studies to evaluate therapeutic efficacy and safety profiles.
This compound's potential as a lead structure for drug development could significantly impact the treatment landscape for infections and cancers associated with resistant strains.
Properties
IUPAC Name |
methyl 2-(2-formylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-18-11(17)9-10(8-5-3-2-4-6-8)19-12(14-9)15-13-7-16/h2-7H,1H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXFPRLKXPOBHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NNC=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.